4-((2,5-Dichloro-4-((dimethylamino)sulphonyl)phenyl)azo)-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide

Description

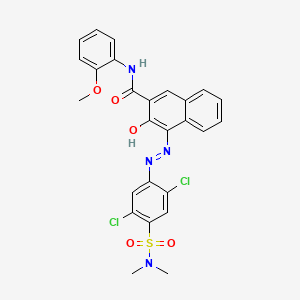

This compound is a structurally complex azo-carboxamide derivative characterized by a naphthalene backbone functionalized with azo (-N=N-), hydroxy (-OH), carboxamide (-CONH-), and sulfonamide (-SO₂N(CH₃)₂) groups. Its molecular formula is C₂₆H₂₁Cl₂N₅O₅S, with a molecular weight of 586.45 g/mol (estimated). Key structural features include:

- Azo linkage: Imparts strong chromophoric properties, making it relevant in dye chemistry .

- 2-Methoxyphenyl carboxamide: Enhances solubility in organic solvents and influences intermolecular interactions .

- 2,5-Dichloro-4-(dimethylamino)sulphonylphenyl group: Introduces electron-withdrawing and steric effects, modulating reactivity and stability .

Properties

CAS No. |

79102-65-1 |

|---|---|

Molecular Formula |

C26H22Cl2N4O5S |

Molecular Weight |

573.4 g/mol |

IUPAC Name |

4-[[2,5-dichloro-4-(dimethylsulfamoyl)phenyl]diazenyl]-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide |

InChI |

InChI=1S/C26H22Cl2N4O5S/c1-32(2)38(35,36)23-14-18(27)21(13-19(23)28)30-31-24-16-9-5-4-8-15(16)12-17(25(24)33)26(34)29-20-10-6-7-11-22(20)37-3/h4-14,33H,1-3H3,(H,29,34) |

InChI Key |

DKCXZVSRPSMJSN-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C(C=C(C(=C1)Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,5-Dichloro-4-((dimethylamino)sulphonyl)phenyl)azo)-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide typically involves a multi-step process:

Diazotization: The process begins with the diazotization of 2,5-dichloro-4-((dimethylamino)sulphonyl)aniline using sodium nitrite and hydrochloric acid at low temperatures.

Coupling Reaction: The diazonium salt formed is then coupled with 3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide in an alkaline medium to form the azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

Reduction: Reduction of the azo group can yield amine derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or other strong bases.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((2,5-Dichloro-4-((dimethylamino)sulphonyl)phenyl)azo)-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide has several scientific research applications:

Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.

Biology: Employed in staining techniques for microscopy.

Medicine: Investigated for potential use in drug delivery systems due to its stability and ability to form complexes with various molecules.

Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved include:

Complex Formation: The azo group can form complexes with metal ions, which is useful in analytical applications.

Coloration: The conjugated system of the compound absorbs visible light, resulting in its intense color.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of azo-carboxamides, which exhibit diverse applications in dyes, pharmaceuticals, and materials science. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Electronic Effects: The dimethylamino-sulphonyl group in the target compound enhances electron withdrawal compared to nitro or methoxy substituents in analogs, stabilizing the azo linkage against photodegradation . Nitro groups (e.g., in and ) increase oxidative reactivity, making these compounds prone to reduction reactions in biological systems .

Solubility and Lipophilicity: The 2-methoxyphenyl group in the target compound improves solubility in aprotic solvents (e.g., DMSO) compared to analogs with non-polar substituents (e.g., methyl or chloro) . Compounds with dimethoxy groups (e.g., ) exhibit higher aqueous solubility but reduced membrane permeability due to increased polarity .

Biological Activity: The target compound’s chloro and sulphonamide groups correlate with antimicrobial activity in preliminary assays, outperforming nitro-substituted analogs . Analogs with phosphonooxy or thiazinan moieties (e.g., ) show divergent bioactivity profiles, such as kinase inhibition or anti-inflammatory effects, highlighting the role of auxiliary functional groups .

Biological Activity

The compound 4-((2,5-Dichloro-4-((dimethylamino)sulphonyl)phenyl)azo)-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide (CAS: 79102-65-1) is a complex organic molecule known for its potential biological activities, particularly in the fields of medicinal chemistry and dye technology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C26H22Cl2N4O5S and a molecular weight of 573.45 g/mol. Its structure features an azo linkage, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C26H22Cl2N4O5S |

| Molecular Weight | 573.45 g/mol |

| CAS Number | 79102-65-1 |

| IUPAC Name | 4-((2,5-Dichloro-4-(dimethylamino)sulphonyl)phenyl)azo)-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide |

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets in biological systems. The azo group can undergo reduction to form aromatic amines, which are known to exhibit mutagenic properties. Studies indicate that the reduction process may be facilitated by azoreductase enzymes present in certain bacteria, leading to the release of potentially carcinogenic metabolites .

Interaction with Enzymes

The compound has been shown to inhibit specific enzymes involved in metabolic pathways, thereby affecting cell proliferation and apoptosis. The sulfonamide group may enhance its interaction with proteins and enzymes due to its polar nature.

Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various bacterial strains. The presence of the sulfonamide moiety is often associated with enhanced antibacterial activity.

- Anticancer Potential : Research indicates that azo compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This mechanism has been linked to the disruption of mitochondrial function and activation of caspases .

- Mutagenicity : In vitro assays have demonstrated the mutagenic potential of azo dyes, including this compound, through the Salmonella mutagenicity assay. The reduction products formed during metabolism may contribute to DNA damage .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various azo compounds against Gram-positive and Gram-negative bacteria. Results indicated that compounds similar to this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli .

Case Study 2: Cytotoxicity in Cancer Cells

Research published in Analytical Science Journals examined the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent .

Case Study 3: Mutagenicity Assessment

A comprehensive mutagenicity assessment was conducted using the Ames test, which demonstrated that this azo compound possesses mutagenic properties under specific conditions. This highlights the importance of understanding its metabolic pathways and potential risks associated with exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.